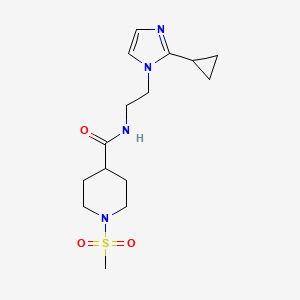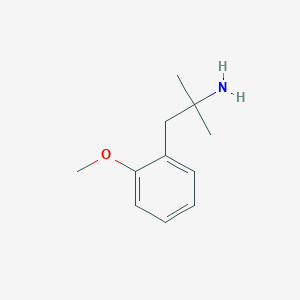![molecular formula C14H19N5O B2565272 3-[4-(3-Hydroxypyrrolidin-1-yl)piperidin-1-yl]pyrazine-2-carbonitrile CAS No. 2380063-04-5](/img/structure/B2565272.png)
3-[4-(3-Hydroxypyrrolidin-1-yl)piperidin-1-yl]pyrazine-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[4-(3-Hydroxypyrrolidin-1-yl)piperidin-1-yl]pyrazine-2-carbonitrile is a chemical compound with diverse applications in scientific research. Its unique properties make it valuable for drug discovery, organic synthesis, and material science advancements.
準備方法
The synthesis of 3-[4-(3-Hydroxypyrrolidin-1-yl)piperidin-1-yl]pyrazine-2-carbonitrile involves several steps. One common method includes the use of palladium (II)-catalyzed cycloaddition reactions . The reaction conditions typically involve the use of methanesulfonic acid under reflux in methanol, which yields the desired compound in good yield . Industrial production methods often employ similar synthetic routes but on a larger scale, ensuring the purity and consistency of the compound.
化学反応の分析
3-[4-(3-Hydroxypyrrolidin-1-yl)piperidin-1-yl]pyrazine-2-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include organoboron reagents for Suzuki–Miyaura coupling . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with enhanced biological activity .
科学的研究の応用
This compound has a wide range of applications in scientific research. It is valuable in drug discovery due to its potential as a lead compound for developing new therapeutics. In organic synthesis, it serves as a building block for creating more complex molecules. Additionally, it has applications in material science, where it contributes to the development of new materials with unique properties.
作用機序
The mechanism of action of 3-[4-(3-Hydroxypyrrolidin-1-yl)piperidin-1-yl]pyrazine-2-carbonitrile involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes, leading to the disruption of key biological processes . The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
3-[4-(3-Hydroxypyrrolidin-1-yl)piperidin-1-yl]pyrazine-2-carbonitrile can be compared to other similar compounds, such as piperidine derivatives and pyrrolopyrazine derivatives . These compounds share some structural similarities but differ in their specific chemical properties and biological activities. The unique combination of the hydroxypyrrolidinyl and piperidinyl groups in this compound contributes to its distinct properties and makes it a valuable compound for various research applications.
特性
IUPAC Name |
3-[4-(3-hydroxypyrrolidin-1-yl)piperidin-1-yl]pyrazine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O/c15-9-13-14(17-5-4-16-13)18-6-1-11(2-7-18)19-8-3-12(20)10-19/h4-5,11-12,20H,1-3,6-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUDXEDKNFRBIIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCC(C2)O)C3=NC=CN=C3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2,6-difluorobenzamide](/img/structure/B2565189.png)
![5-Chloro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]thiophene-2-sulfonamide](/img/structure/B2565190.png)


![N-(4-fluorophenyl)-3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide](/img/structure/B2565196.png)
amino}methyl)-5-[(4-oxo-4H-chromen-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B2565197.png)
![2-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-(oxan-3-yl)acetic acid](/img/structure/B2565199.png)


![N-{[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl}-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2565202.png)

![N-{3-[1-(3-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}thiophene-2-carboxamide](/img/structure/B2565204.png)
![(1S)-1-[1-(Trifluoromethyl)cyclopropyl]ethanamine](/img/structure/B2565205.png)

